molecular formula C10H14O2 B14510987 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol CAS No. 63184-91-8

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol

Cat. No.: B14510987
CAS No.: 63184-91-8
M. Wt: 166.22 g/mol
InChI Key: MEAONJBNSODGKA-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol is an organic compound characterized by its unique structure, which includes both alkyne and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol involves its functional groups:

    Alkyne Group: Participates in reactions such as cycloaddition and nucleophilic addition.

    Diol Groups: Involved in hydrogen bonding and can act as nucleophiles in substitution reactions.

    Molecular Targets and Pathways: The compound can interact with various enzymes and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

63184-91-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2,7-dimethylocta-2,6-dien-4-yne-1,8-diol

InChI

InChI=1S/C10H14O2/c1-9(7-11)5-3-4-6-10(2)8-12/h5-6,11-12H,7-8H2,1-2H3

InChI Key

MEAONJBNSODGKA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#CC=C(C)CO)CO

Origin of Product

United States

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